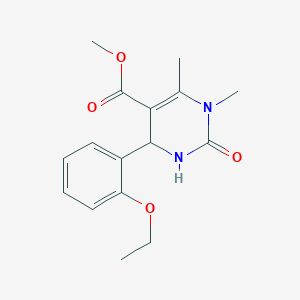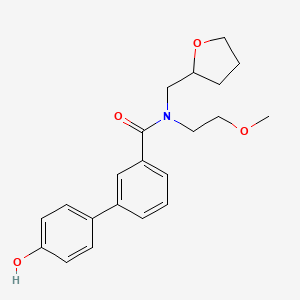![molecular formula C18H17BrN2O6 B4059733 4-bromobenzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059733.png)
4-bromobenzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
4-bromobenzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C18H17BrN2O6 and its molecular weight is 437.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.02700 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Activity
Nitrogen-containing bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, have demonstrated potent scavenging activity against radicals like DPPH and ABTS. These compounds exhibit potential applications in food and pharmaceutical fields as natural antioxidants due to their radical scavenging capabilities. The identified compounds, including various dibromo-dihydroxybenzyl derivatives, highlight the marine algae's capacity to produce bioactive substances that could serve as leads for developing antioxidant agents (Ke-kai Li et al., 2012).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives, characterized for their photophysical and photochemical properties, have shown significant potential for photodynamic therapy (PDT) applications. These compounds, with high singlet oxygen quantum yields and good fluorescence properties, are ideal candidates for Type II photosensitizers in treating cancer. The study illustrates the importance of structural modifications to enhance the therapeutic potential of compounds in medical applications, suggesting a possible area of interest for similar nitrogen-containing compounds (M. Pişkin et al., 2020).
Synthetic Applications
The use of the 4-nitrobenzyl group for the protection of hydroxyl functions highlights the versatility of nitrogen-containing groups in synthetic chemistry. Such protective groups are crucial in the selective synthesis and modification of complex molecules, demonstrating the synthetic utility of compounds with similar functional groups (Koichi Kukase et al., 1990). This area of research underlines the importance of these compounds in facilitating various synthetic strategies for complex organic molecules.
Antimicrobial and Anti-inflammatory Activities
Bromophenol derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. Novel compounds synthesized from natural bromophenols and tested against carbonic anhydrase showed significant inhibitory activity, suggesting their potential as pharmaceutical agents. This research underscores the therapeutic prospects of bromophenols and related compounds in developing new drugs with antimicrobial and anti-inflammatory effects (Yusuf Akbaba et al., 2013).
Propriétés
IUPAC Name |
(4-bromophenyl)methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6/c1-26-14-6-7-15(16(10-14)21(24)25)20-17(22)8-9-18(23)27-11-12-2-4-13(19)5-3-12/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVZIODGJYWJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4059664.png)
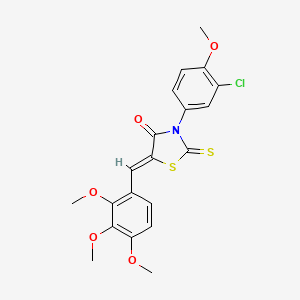
![[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B4059692.png)
![1-cyclohexyl-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4059703.png)
![diphenylmethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059708.png)
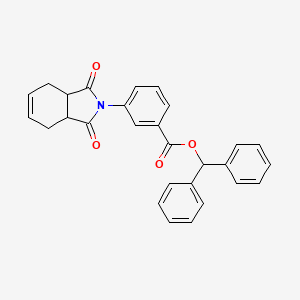
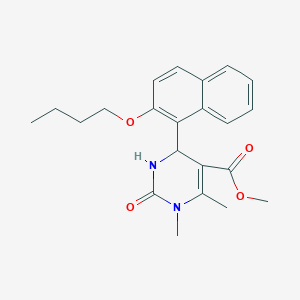
![(3-endo)-8-(6-methoxypyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4059724.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(2-isoxazolidinyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B4059741.png)
